Cas no 53389-10-9 ({spiro2.2pentan-1-yl}methanol)

{spiro2.2pentan-1-yl}methanol 化学的及び物理的性質
名前と識別子
-
- Spiro[2.2]pentanemethanol
- {spiro2.2pentan-1-yl}methanol
- Spiro[2.2]pentane-1-methanol
- DB-159857
- 53389-10-9
- spiro[2.2]pentan-2-ylmethanol
- SY272904
- 374930-15-1
- D73422
- EN300-2513522
- MFCD00464184
- Spiro[2.2]pentan-1-ylmethanol
- PS-16101
- hydroxymethylspiropentane
- CS-0067352
- (S)-Spiro[2.2]pentan-1-ylmethanol
- {spiro[2.2]pentan-1-yl}methanol
- spiropentylcarbinol
- SY294001
-
- MDL: MFCD00464184
- インチ: InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2
- InChIKey: RFCMGVLNKDQGEJ-UHFFFAOYSA-N
- SMILES: C1CC12CC2CO
計算された属性
- 精确分子量: 98.0732
- 同位素质量: 98.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 94.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
{spiro2.2pentan-1-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137992-250mg |
Spiro[2.2]pentan-1-ylmethanol |
53389-10-9 | 96% | 250mg |
¥2704.00 | 2024-05-10 | |
Enamine | EN300-2513522-0.5g |
{spiro[2.2]pentan-1-yl}methanol |
53389-10-9 | 95% | 0.5g |
$791.0 | 2024-06-19 | |
Enamine | EN300-2513522-5.0g |
{spiro[2.2]pentan-1-yl}methanol |
53389-10-9 | 95% | 5.0g |
$2940.0 | 2024-06-19 | |
Enamine | EN300-2513522-10.0g |
{spiro[2.2]pentan-1-yl}methanol |
53389-10-9 | 95% | 10.0g |
$4360.0 | 2024-06-19 | |
Enamine | EN300-2513522-0.1g |
{spiro[2.2]pentan-1-yl}methanol |
53389-10-9 | 95% | 0.1g |
$352.0 | 2024-06-19 | |
Chemenu | CM561611-5g |
Spiro[2.2]pentan-1-ylmethanol |
53389-10-9 | 97% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM561611-1g |
Spiro[2.2]pentan-1-ylmethanol |
53389-10-9 | 97% | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-2513522-10g |
{spiro[2.2]pentan-1-yl}methanol |
53389-10-9 | 95% | 10g |
$4360.0 | 2023-09-15 | |
1PlusChem | 1P01FMKU-250mg |
Spiro[2.2]pentanemethanol |
53389-10-9 | 98% | 250mg |
$721.00 | 2024-04-30 | |
eNovation Chemicals LLC | Y1299283-500mg |
spiro[2.2]pentan-2-ylmethanol |
53389-10-9 | 97% | 500mg |
$330 | 2024-07-21 |
{spiro2.2pentan-1-yl}methanol 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
{spiro2.2pentan-1-yl}methanolに関する追加情報
Compound Introduction: {spiro2.2pentan-1-yl}methanol (CAS No. 53389-10-9)
{spiro2.2pentan-1-yl}methanol, identified by the Chemical Abstracts Service Number (CAS No.) 53389-10-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science due to its unique structural properties and potential applications. This spirocyclic alcohol belongs to a class of molecules characterized by a rigid, intramolecular oxygen bridge, which imparts distinct stereochemical and electronic characteristics. The compound’s molecular framework, featuring a spiro linkage between two cycloalkane rings, makes it a versatile intermediate for synthesizing more complex molecules with tailored functionalities.
The structural motif of {spiro2.2pentan-1-yl}methanol is particularly noteworthy for its ability to serve as a building block in the development of chiral drugs and catalysts. Spirocyclic compounds are known for their high conformational stability and resistance to metabolic degradation, making them valuable candidates for drug design. The presence of the hydroxyl group at the 1-position of the spirocyclic core enhances the compound’s reactivity, enabling further functionalization through various organic transformations such as esterification, etherification, or oxidation.
In recent years, {spiro2.2pentan-1-yl}methanol has been explored in the context of medicinal chemistry for its potential role in modulating biological pathways. Researchers have been particularly interested in its derivatives as candidates for treating neurological disorders, where spirocyclic scaffolds have shown promise in enhancing blood-brain barrier penetration and reducing off-target effects. The compound’s ability to engage with multiple pharmacophores simultaneously makes it an attractive scaffold for designing multitarget drugs.
From a synthetic chemistry perspective, {spiro2.2pentan-1-yl}methanol offers a rich platform for exploring new synthetic methodologies. The spirocyclic core can be accessed through various strategies, including intramolecular cyclization reactions, which are often catalyzed by transition metals or organocatalysts. These synthetic approaches not only provide access to {spiro2.2pentan-1-yl}methanol itself but also enable the preparation of libraries of related compounds for high-throughput screening.
One of the most compelling aspects of {spiro2.2pentan-1-yl}methanol is its utility in polymer science and materials engineering. The spiro linkage imparts rigidity to the molecular structure, making it an excellent candidate for developing advanced polymers with enhanced thermal stability and mechanical strength. Additionally, the hydroxyl group can be used to introduce cross-linking functionalities, facilitating the creation of hydrogels and network polymers with applications in drug delivery systems and smart materials.
The pharmacological profile of {spiro2.2pentan-1-yl}methanol has been investigated in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent, where it demonstrates modulatory effects on key inflammatory pathways such as NF-κB and MAPK signaling. Furthermore, preliminary data suggest that derivatives of this compound may exhibit antitumor activity by inhibiting proliferation and inducing apoptosis in cancer cell lines.
The synthesis of {spiro2.2pentan-1-yl}methanol involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as flow chemistry have been employed to optimize these synthetic routes, ensuring scalability for industrial applications. The use of chiral auxiliaries or catalysts has also been explored to enhance enantioselectivity, which is crucial for pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety.
In conclusion, {spiro2.2pentan-1-yl}methanol (CAS No. 53389-10-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features make it an ideal candidate for designing novel therapeutics and advanced materials. As research continues to uncover new applications for this spirocyclic alcohol, its importance in modern chemistry is likely to grow further.
53389-10-9 ({spiro2.2pentan-1-yl}methanol) Related Products
- 735301-43-6(2-cyano-3-(1,2-diphenyl-1H-indol-3-yl)-N-(2-fluorophenyl)prop-2-enamide)
- 1804354-16-2(Ethyl 4-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-acetate)
- 161903-09-9((2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol)
- 327067-34-5(6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine)
- 26638-43-7(methyl 2-chlorosulfonylbenzoate)
- 1344411-32-0(2-(3S)-3-aminobutyl-4-chlorophenol)
- 2097865-13-7(1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one)
- 2137658-39-8(1-methyl-4-4-(propan-2-yl)-1,3-thiazol-2-ylcyclohex-3-en-1-amine)
- 2059943-61-0(3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile)
- 1251551-03-7(2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide)




